molecular formula C18H13F3N2O B13713650 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13713650
M. Wt: 330.3 g/mol
InChI Key: AOVHFOFIFGMSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties .

Preparation Methods

The synthesis of 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine and trifluoromethyl iodide to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H13F3N2O/c1-24-14-9-5-8-13(10-14)15-11-16(18(19,20)21)23-17(22-15)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

AOVHFOFIFGMSAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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